- Bicyclic compound used as lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibitor, preparation method and pharmaceutical use, China, , ,

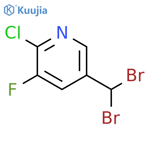

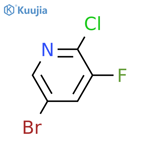

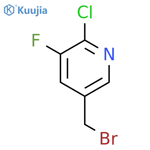

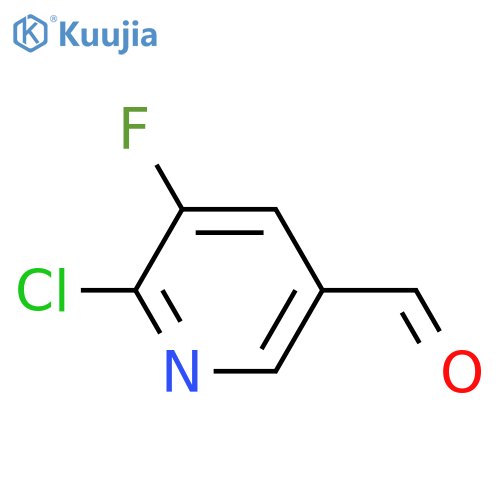

Cas no 950691-52-8 (6-Chloro-5-fluoropyridine-3-carbaldehyde)

950691-52-8 structure

Produktname:6-Chloro-5-fluoropyridine-3-carbaldehyde

CAS-Nr.:950691-52-8

MF:C6H3ClFNO

MW:159.545523881912

MDL:MFCD13189060

CID:834951

PubChem ID:21698194

6-Chloro-5-fluoropyridine-3-carbaldehyde Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 6-Chloro-5-fluoronicotinaldehyde

- 6-chloro-5-fluoropyridine-3-carbaldehyde

- 3-PYRIDINECARBOXALDEHYDE,6-CHLORO-5-FLUORO-

- 6-Chloro-3-fluoronicotinaldehyde

- 6-chloro-5-fluoro-3-Pyridinecarboxaldehyde

- 6-chloro-5-fluoro-3-pyridinecarbaldehyde

- 6-Chloro-5-fluoro-3-pyridinecarboxaldehyde (ACI)

- CS-0045099

- MFCD13189060

- MNOGYCPIVIXHRK-UHFFFAOYSA-N

- DTXSID90617065

- 950691-52-8

- AC-33404

- AKOS016007339

- 2-Chloro-3-fluoropyridine-3-carboxaldehyde

- EN300-195404

- 6-chloro-5-fluoro-3-pyridine carbaldehyde

- DB-024971

- 6-Chloro-5-fluoro-pyridine-3-carbaldehyde

- SY123385

- AB67661

- BS-24663

- SCHEMBL875527

- 6-Chloro-5-fluoropyridine-3-carbaldehyde

-

- MDL: MFCD13189060

- Inchi: 1S/C6H3ClFNO/c7-6-5(8)1-4(3-10)2-9-6/h1-3H

- InChI-Schlüssel: MNOGYCPIVIXHRK-UHFFFAOYSA-N

- Lächelt: O=CC1C=C(F)C(Cl)=NC=1

Berechnete Eigenschaften

- Genaue Masse: 158.98900

- Monoisotopenmasse: 158.9887196g/mol

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 0

- Anzahl der Akzeptoren für Wasserstoffbindungen: 2

- Schwere Atomanzahl: 10

- Anzahl drehbarer Bindungen: 1

- Komplexität: 133

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Topologische Polaroberfläche: 30Ų

- XLogP3: 1.4

Experimentelle Eigenschaften

- Dichte: 1.444

- Siedepunkt: 235 ºC

- Flammpunkt: 96 ºC

- PSA: 29.96000

- LogP: 1.68660

6-Chloro-5-fluoropyridine-3-carbaldehyde Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1115739-5g |

6-Chloro-5-fluoronicotinaldehyde |

950691-52-8 | 98% | 5g |

¥3487.00 | 2024-04-24 | |

| TRC | C360225-50mg |

6-Chloro-5-fluoropyridine-3-carbaldehyde |

950691-52-8 | 50mg |

$ 150.00 | 2023-04-18 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AB253-1g |

6-Chloro-5-fluoropyridine-3-carbaldehyde |

950691-52-8 | 98% | 1g |

1289.0CNY | 2021-08-04 | |

| TRC | C360225-100mg |

6-Chloro-5-fluoropyridine-3-carbaldehyde |

950691-52-8 | 100mg |

$ 224.00 | 2023-04-18 | ||

| TRC | C360225-250mg |

6-Chloro-5-fluoropyridine-3-carbaldehyde |

950691-52-8 | 250mg |

$ 397.00 | 2023-04-18 | ||

| eNovation Chemicals LLC | Y1219177-1G |

6-chloro-5-fluoro-pyridine-3-carbaldehyde |

950691-52-8 | 97% | 1g |

$110 | 2024-07-21 | |

| Chemenu | CM178797-1g |

6-chloro-5-fluoronicotinaldehyde |

950691-52-8 | 95% | 1g |

$400 | 2021-08-05 | |

| Chemenu | CM178797-5g |

6-chloro-5-fluoronicotinaldehyde |

950691-52-8 | 95% | 5g |

$609 | 2022-06-09 | |

| eNovation Chemicals LLC | D549189-5g |

6-chloro-5-fluoropyridine-3-carbaldehyde |

950691-52-8 | 95% | 5g |

$1600 | 2024-05-24 | |

| Enamine | EN300-195404-0.05g |

6-chloro-5-fluoropyridine-3-carbaldehyde |

950691-52-8 | 95% | 0.05g |

$33.0 | 2023-09-17 |

6-Chloro-5-fluoropyridine-3-carbaldehyde Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Reagents: Silver nitrate Solvents: Ethanol , Water ; 1 h, 100 °C

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

Referenz

- Preparation of spirotricycle compounds as RIPK1 inhibitors for the treatment and prevention of RIPK1-mediated diseases, World Intellectual Property Organization, , ,

Herstellungsverfahren 3

Reaktionsbedingungen

1.1 Reagents: Butyllithium Solvents: Diethyl ether , Hexane ; 20 min, -78 °C; 30 min, -78 °C

1.2 10 min, -78 °C; 30 min, -78 °C

1.3 Reagents: Water ; -78 °C

1.2 10 min, -78 °C; 30 min, -78 °C

1.3 Reagents: Water ; -78 °C

Referenz

- Preparation of 2-(3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide and 2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl)acetamide derivatives as GPR139 receptor modulators, World Intellectual Property Organization, , ,

Herstellungsverfahren 4

Reaktionsbedingungen

1.1 Reagents: Silver nitrate Solvents: Ethanol , Water ; 1 h, 100 °C

Referenz

- Fused imidazopyrimidinones as Lp-LPA2 inhibitors and their preparation, World Intellectual Property Organization, , ,

Herstellungsverfahren 5

Reaktionsbedingungen

Referenz

- Benzofurans and related compounds as S1P receptor modulators and their preparation, pharmaceutical compositions and use in the treatment of autoimmune and related immune diseases, United States, , ,

Herstellungsverfahren 6

Reaktionsbedingungen

1.1 Reagents: Butyllithium Solvents: Diethyl ether , Hexane ; 20 min, 0 °C; 30 min, 0 °C

1.2 10 min, 0 °C; 30 min, 0 °C

1.3 Reagents: Water ; 0 °C; 0 °C → rt

1.2 10 min, 0 °C; 30 min, 0 °C

1.3 Reagents: Water ; 0 °C; 0 °C → rt

Referenz

- GPR139 receptor modulators, World Intellectual Property Organization, , ,

Herstellungsverfahren 7

Reaktionsbedingungen

1.1 Reagents: Acetic acid , Hexamethylenetetramine Solvents: Water ; rt → reflux; 1 h, reflux; reflux → rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt

Referenz

- Benzofurans and related compounds as S1P receptor modulators and their preparation, pharmaceutical compositions and use in the treatment of autoimmune and related immune diseases, World Intellectual Property Organization, , ,

Herstellungsverfahren 8

Reaktionsbedingungen

1.1 Reagents: Silver nitrate Solvents: Ethanol , Water ; 1 h, 100 °C

Referenz

- Preparation of novel pyrimidinone and pyridinone compounds as Lp-PLA2 inhibitors, World Intellectual Property Organization, , ,

Herstellungsverfahren 9

Reaktionsbedingungen

1.1 Reagents: Silver nitrate Solvents: Acetonitrile , Water ; 1 h, 110 °C

Referenz

- Preparation of tricyclic compounds as Lp-PLA2 inhibitors, World Intellectual Property Organization, , ,

Herstellungsverfahren 10

Reaktionsbedingungen

1.1 Reagents: Butyllithium Solvents: Diethyl ether , Hexane ; 10 min, -78 °C

1.2 -78 °C; 1 h, -78 °C → rt

1.2 -78 °C; 1 h, -78 °C → rt

Referenz

- Preparation of piperidinylideneaminooxypiperidine derivatives for use as GPR119 modulators, World Intellectual Property Organization, , ,

Herstellungsverfahren 11

Reaktionsbedingungen

1.1 Reagents: Butyllithium Solvents: Diethyl ether , Hexane ; 30 min, -78 °C

1.2 30 min, -78 °C

1.2 30 min, -78 °C

Referenz

- Isoxazolidine derivatives inhibitors of receptor interacting protein kinase 1 (RIPK1) and their preparation, World Intellectual Property Organization, , ,

6-Chloro-5-fluoropyridine-3-carbaldehyde Raw materials

- 5-Bromo-2-chloro-3-fluoropyridine

- Pyridine, 5-(bromomethyl)-2-chloro-3-fluoro-

- Pyridine, 2-chloro-5-(dibromomethyl)-3-fluoro-

6-Chloro-5-fluoropyridine-3-carbaldehyde Preparation Products

6-Chloro-5-fluoropyridine-3-carbaldehyde Verwandte Literatur

-

Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279

-

L. F. Lepre,J. Szala-Bilnik,L. Pison,M. Traïkia,A. A. H. Pádua,R. A. Ando,M. F. Costa Gomes Phys. Chem. Chem. Phys., 2017,19, 12431-12440

-

Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499

-

Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428

950691-52-8 (6-Chloro-5-fluoropyridine-3-carbaldehyde) Verwandte Produkte

- 203047-39-6(methyl 3-(piperazin-1-yl)methylbenzoate)

- 396074-50-3(tert-butyl (5S)-5-methyl-2,2-dioxo-1,2λ?,3-oxathiazolidine-3-carboxylate)

- 203510-68-3(Piperazine, 1-(1H-indol-3-ylcarbonyl)-4-phenyl-)

- 1804764-20-2(4-(Difluoromethyl)-2-iodo-5-(trifluoromethoxy)pyridine-3-acetonitrile)

- 1152666-22-2(3-(2-bromo-5-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine)

- 922876-41-3(4-(4-methoxybenzenesulfonyl)-1-(4-phenylpiperazin-1-yl)butan-1-one)

- 41621-49-2(Ciclopirox olamine)

- 2090964-30-8(2,2-Dimethyl-3-(naphthalen-2-yl)propanal)

- 2034580-45-3(4-{1-(thiophene-2-carbonyl)piperidin-3-yloxy}pyrimidine)

- 1203309-78-7(3-1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl-1-(3,4,5-trimethoxyphenyl)urea)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:950691-52-8)6-Chloro-5-fluoropyridine-3-carbaldehyde

Reinheit:99%/99%

Menge:5g/25g

Preis ($):301.0/1320.0